
(1s)-1-(1,3-Benzothiazol-2-yl)ethanol
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound . It’s a colorless liquid with a peculiar odor and is used in industry and research . Benzothiazole derivatives have been studied for their antifungal properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can also vary. For example, some benzothiazole derivatives have been shown to undergo halocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, 2,1,3-Benzothiadiazole has a melting point of 42-44 °C and a boiling point of 206 °C .Applications De Recherche Scientifique
Antioxidant Studies
The compound (1s)-1-(1,3-Benzothiazol-2-yl)ethanol has been implicated in antioxidant studies. Research investigating the antioxidant vitamins (A, E, C) and lipid peroxidation levels in rats injected with a related benzothiazole derivative observed significant changes in serum levels of these vitamins and malondialdehyde (MDA), indicating the potential oxidative stress and radical scavenging activities associated with these compounds (Karatas et al., 2005).
Chemical Properties and Complex Formation
Studies focusing on the chemistry of 2,6-bis-(benzthiazol-2-yl)-pyridine and related compounds have reviewed the preparation procedures, properties, and complex formation of these compounds. These reviews highlight the versatile nature of benzothiazole derivatives in forming various complexes with important properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity (Boča et al., 2011).
Pharmacological Activity
Benzothiazole derivatives, including this compound, are known for their broad pharmacological activities. They are crucial in medicinal chemistry due to their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The presence of a benzothiazole ring in compounds is associated with a variety of biological activities, which is influenced by substitutions at specific positions on the ring structure. This makes benzothiazole and its derivatives a rapidly developing and interesting compound class in medicinal chemistry (Bhat & Belagali, 2020).
Synthesis and Transformations
Recent advancements in the synthesis and transformations of benzothiazole derivatives, such as this compound, have been explored. Modern trends focus on biologically active and industrially demanded compounds, with new synthesis methods being developed for practical and sustainable production. The ability to easily functionalize the benzothiazole moiety makes it a valuable component for creating a wide range of pharmacologically active heterocycles (Zhilitskaya et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-(1,3-benzothiazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


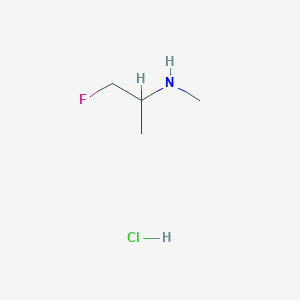
![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
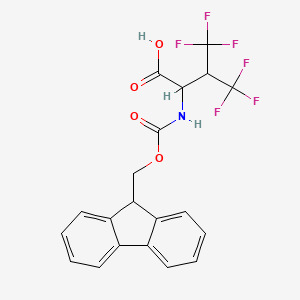

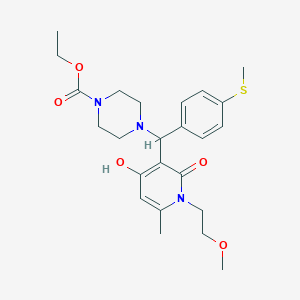
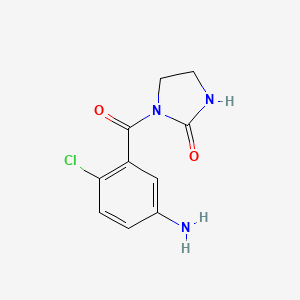

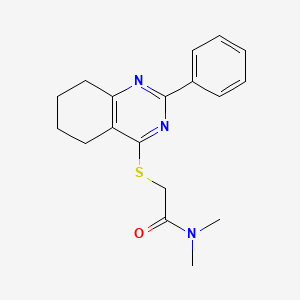
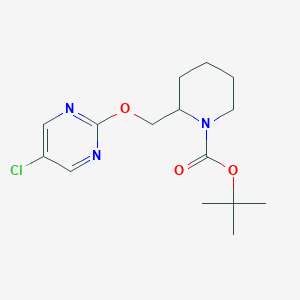
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)